

Application Notes and Protocols for Lu AA39835 and its Isotopes

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Compound of Interest

Compound Name: Lu AA39835-d3

Cat. No.: B12398737

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Introduction

Lu AA39835 is a minor, pharmacologically active metabolite of the multimodal antidepressant vortioxetine. Unlike its parent compound, Lu AA39835 is not readily available as a catalog chemical from commercial suppliers. Its primary relevance is in the context of studying the metabolism and overall pharmacological profile of vortioxetine. Research and development activities involving Lu AA39835 typically require either custom chemical synthesis or in vitro/in vivo generation from vortioxetine. This document provides essential information and protocols for researchers working with Lu AA39835 and its isotopically labeled forms.

Commercial Availability and Sourcing

Lu AA39835: Direct commercial suppliers for Lu AA39835 are not prominent. For research purposes, obtaining this compound will likely necessitate custom synthesis. Several companies specialize in the synthesis of complex organic molecules, including drug metabolites.

Potential Custom Synthesis Providers:

- Enamine
- Tocris Bioscience
- BOC Sciences

- Taros Chemicals
- OTAVACHemicals

Isotopes of Lu AA39835: The most practical approach to obtaining isotopically labeled Lu AA39835 is through the metabolism of a stable isotope-labeled vortioxetine precursor. Deuterium-labeled vortioxetine (e.g., Vortioxetine-d8) is commercially available from suppliers of pharmaceutical standards and research chemicals.

Suppliers of Stable Isotope-Labeled Vortioxetine:

- Simson Pharma Limited
- Clearsynth
- Daicel Pharma Standards
- MedChemExpress
- Veeprho

Application Note 1: Quantitative Analysis of Vortioxetine and its Metabolites

This protocol outlines the procedure for the simultaneous quantification of vortioxetine and its metabolites, including Lu AA39835, in plasma samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Experimental Protocol: Sample Preparation and HPLC-MS/MS Analysis

1. Sample Preparation (Protein Precipitation):

- To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., Vortioxetine-d8).
- Vortex the mixture for 1 minute to precipitate proteins.

- Centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Inject a portion of the reconstituted sample into the HPLC-MS/MS system.

2. HPLC-MS/MS Conditions:

A variety of HPLC conditions can be employed for the separation of vortioxetine and its metabolites.^{[1][2][3]} The following table summarizes a typical set of parameters.

Parameter	Recommended Conditions
HPLC System	Agilent 1200 Series or equivalent
Column	Zorbax Eclipse Plus C18 (50 mm x 4.6 mm, 3.5 µm)
Mobile Phase	A: 20 mM Ammonium Acetate (pH 3) B: Acetonitrile
Gradient	Isocratic elution with 80% B
Flow Rate	0.3 mL/min
Column Temperature	Ambient
Injection Volume	10 µL
Mass Spectrometer	Sciex API 4000 or equivalent
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)

3. Data Analysis:

- Quantify the analytes by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards.

Application Note 2: In Vitro Metabolism of Vortioxetine

This protocol describes the generation of vortioxetine metabolites, including Lu AA39835, using human liver microsomes (HLMs). This is a common method to study the metabolic fate of a drug candidate.^{[4][5]}

Experimental Protocol: Incubation with Human Liver Microsomes

1. Incubation Mixture Preparation (Total Volume: 200 μ L):

- In a microcentrifuge tube, prepare the following mixture:
 - Phosphate buffer (0.1 M, pH 7.4)
 - Human Liver Microsomes (final concentration 0.5 mg/mL)
 - Vortioxetine (final concentration 1-10 μ M, dissolved in a minimal amount of organic solvent like methanol or DMSO, final solvent concentration <1%)
- Pre-incubate the mixture at 37°C for 5 minutes.

2. Initiation of the Metabolic Reaction:

- Add NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to the pre-incubated mixture to initiate the reaction.

3. Incubation and Termination:

- Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes) in a shaking water bath.
- Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

4. Sample Processing and Analysis:

- Vortex the terminated reaction mixture and centrifuge to pellet the precipitated proteins.

- Analyze the supernatant for the presence of vortioxetine and its metabolites using the HPLC-MS/MS method described in Application Note 1.

Data Presentation

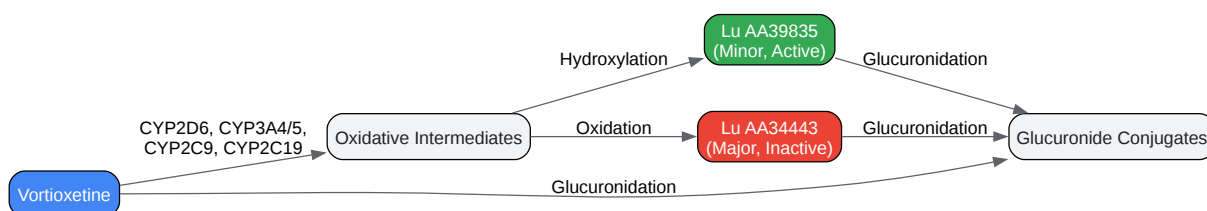
Pharmacokinetic Parameters of Vortioxetine and its Metabolites

The following table summarizes key pharmacokinetic parameters for vortioxetine and its major and minor metabolites.

Compound	Tmax (h)	T _{1/2} (h)	Metabolic Ratio (to parent drug)	Notes
Vortioxetine	6 - 13	~66	N/A	Parent drug.[6]
Lu AA34443	-	50 - 81	~1	Major, inactive metabolite.
Lu AA39835	-	-	≤ 0.04	Minor, active metabolite.[6]

Visualizations

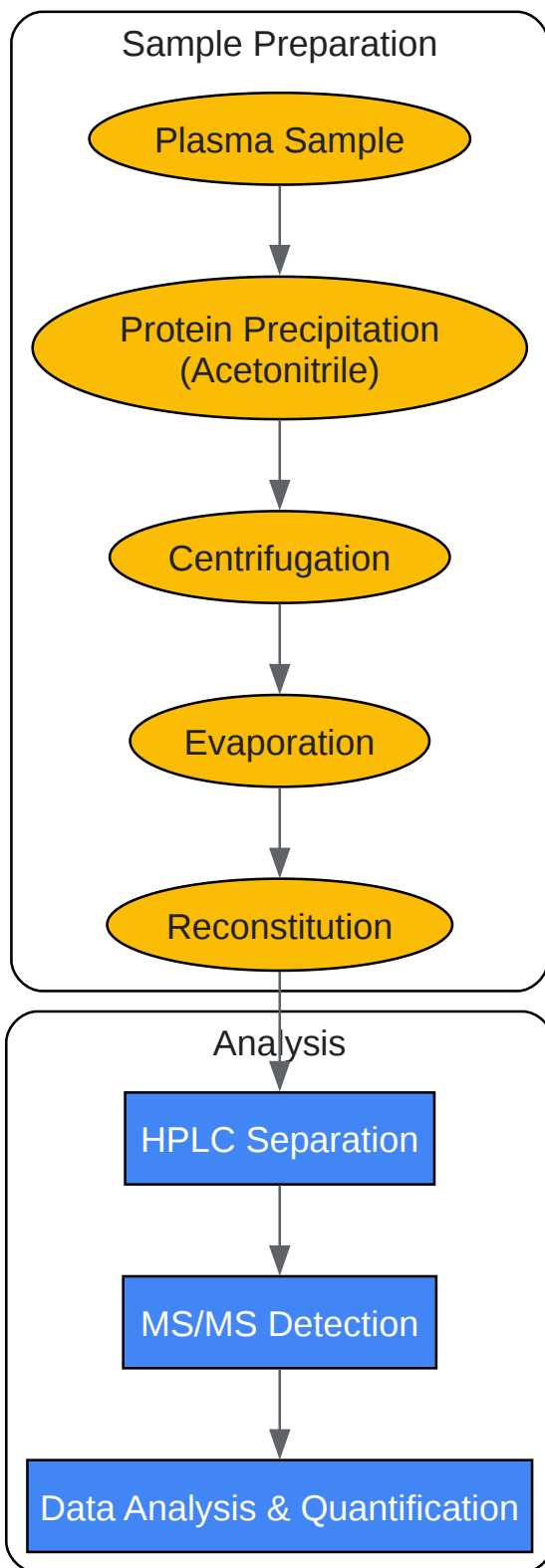
Metabolic Pathway of Vortioxetine



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Caption: Metabolic pathway of vortioxetine.

Experimental Workflow for Metabolite Analysis



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Caption: Workflow for metabolite analysis in plasma.

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